molecular formula C10H12N2O2 B13181880 4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid

4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid

Cat. No.: B13181880
M. Wt: 192.21 g/mol
InChI Key: CRMAAUNLYOBAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol This compound is characterized by its pyrimidine ring structure, which is substituted with a cyclopropyl group at the 4-position and an ethyl group at the 2-position The carboxylic acid group is located at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or ethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-pyridine-2-carboxylic acid

Comparison: 4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.

Biological Activity

4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid (4-CEPC) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features suggest diverse mechanisms of action, making it a candidate for further investigation in various therapeutic areas.

Biological Activity Overview

The biological activity of 4-CEPC can be categorized into several key areas:

  • Antiviral Properties : Pyrimidine derivatives, including 4-CEPC, have shown promise in antiviral applications. Research indicates that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes or host cell pathways.
  • Antitumor Activity : There is evidence suggesting that 4-CEPC may exhibit antitumor properties. Similar pyrimidine compounds have been identified as inhibitors of critical kinases involved in cancer cell proliferation, such as PfGSK3 and PfPK6, which are novel drug targets for antimalarial therapy but also relevant in cancer treatment .
  • Enzyme Inhibition : The compound's carboxylic acid moiety allows it to interact with various enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways within cells, which is crucial for its biological effects .

The mechanism of action for 4-CEPC involves its ability to bind to specific enzymes or receptors, thereby modulating their function. For instance, it may inhibit enzymes involved in metabolic processes or interfere with signaling pathways critical for cell growth and survival .

MechanismDescription
Enzyme InhibitionBinds to and inhibits key metabolic enzymes
Receptor InteractionModulates activity of cellular receptors
Antiviral ActivityDisrupts viral replication mechanisms
Antitumor ActivityInhibits kinases associated with cancer cell proliferation

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to 4-CEPC:

  • Antiviral Studies : A study indicated that pyrimidine derivatives could effectively inhibit viral enzyme activity, leading to reduced viral load in infected cells. Although specific data on 4-CEPC is limited, the structural similarities suggest potential efficacy against viruses .
  • Antitumor Activity : Research on related compounds has demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific kinases involved in tumor growth. For example, one study reported an IC50 of approximately 698 nM for a structurally related compound against PfGSK3 .
  • Enzyme Inhibition : Another investigation highlighted the role of pyrimidine derivatives in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to various physiological processes including inflammation and pain modulation. The ability of these compounds to alter enzyme activity underscores their therapeutic potential .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-cyclopropyl-2-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-2-8-11-5-7(10(13)14)9(12-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

CRMAAUNLYOBAHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.